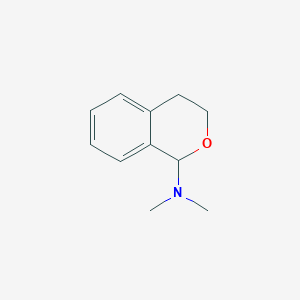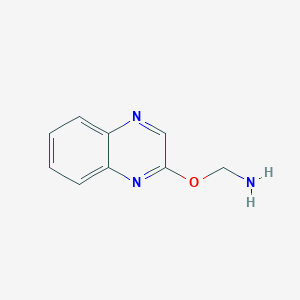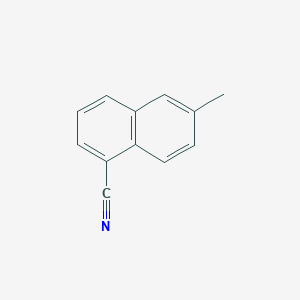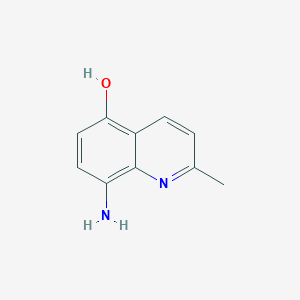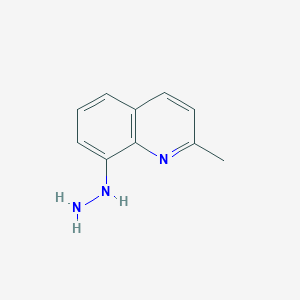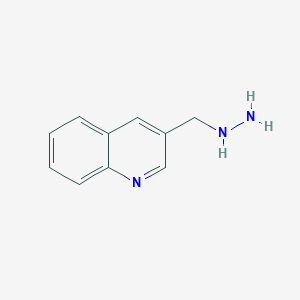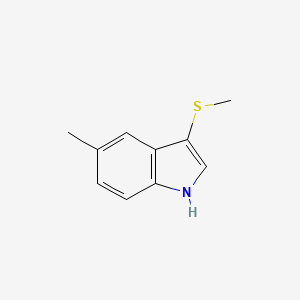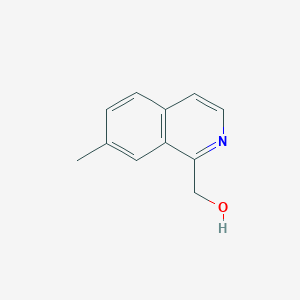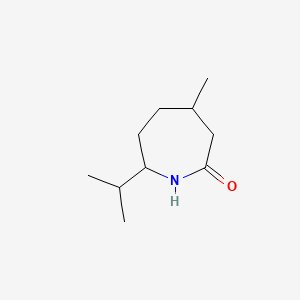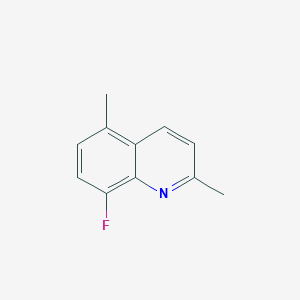
8-Fluoro-2,5-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2,5-dimetilquinolina es un derivado fluorado de quinolina, un compuesto orgánico aromático heterocíclico. La incorporación de un átomo de flúor en la estructura de la quinolina mejora su actividad biológica y proporciona propiedades únicas que la hacen valiosa en varios campos como la química medicinal, la agricultura y la ciencia de los materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Fluoro-2,5-dimetilquinolina generalmente involucra reacciones de ciclización y cicloadición, desplazamientos de átomos de halógeno o fluoración directa. Un método común es la síntesis de Friedländer, que involucra la condensación de 2-aminobenzofenona con un aldehído o cetona en presencia de un catalizador ácido .
Métodos de producción industrial: Los métodos de producción industrial a menudo utilizan procesos más eficientes y escalables, como reacciones de una sola olla multicomponente y condiciones sin disolvente. Estos métodos tienen como objetivo producir el compuesto de una manera más ecológica y rentable .
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Fluoro-2,5-dimetilquinolina sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno al compuesto.
Sustitución: Esta reacción implica reemplazar un átomo o grupo de átomos con otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que las reacciones de sustitución pueden producir varias quinolinas sustituidas .
Aplicaciones Científicas De Investigación
8-Fluoro-2,5-dimetilquinolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Sirve como una sonda para estudiar procesos biológicos y como precursor para la síntesis de compuestos biológicamente activos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 8-Fluoro-2,5-dimetilquinolina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o interferir con la replicación del ADN en las células bacterianas, lo que lleva a efectos antibacterianos. El mecanismo exacto depende de la aplicación específica y el sistema biológico que se está estudiando .
Compuestos similares:
- 5-Fluoroquinolina
- 6-Fluoroquinolina
- 8-Fluoroquinolina
- 5,8-Difluoroquinolina
Comparación: 8-Fluoro-2,5-dimetilquinolina es única debido a la presencia de ambos grupos flúor y metilo, que confieren propiedades químicas y biológicas distintas. En comparación con otras quinolinas fluoradas, puede exhibir diferente reactividad y selectividad en reacciones químicas, así como diferentes grados de actividad biológica .
Comparación Con Compuestos Similares
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-2,5-dimethylquinoline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
8-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)11-9(7)5-4-8(2)13-11/h3-6H,1-2H3 |
Clave InChI |
PLVQOLKNXLQQOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NC2=C(C=C1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


